molecular formula C7H18ClN3O2S B1413284 (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride CAS No. 1807921-11-4

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Cat. No. B1413284
CAS RN: 1807921-11-4
M. Wt: 243.76 g/mol
InChI Key: CGTIRAPEJOPAQL-OGFXRTJISA-N
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Description

“(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1807921-11-4 . It has a molecular weight of 243.76 and its IUPAC name is ®-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 . The compound has a defined atom stereocenter count of 1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 . Its exact mass is 207.10414797 g/mol and its monoisotopic mass is also 207.10414797 g/mol . The compound has a topological polar surface area of 75 Ų and a heavy atom count of 13 .

Scientific Research Applications

Sulfonamides in Drug Discovery and Development

Sulfonamides, including compounds like (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, have been a cornerstone in drug discovery due to their extensive range of pharmacological activities. These compounds have been found to exhibit antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The development of bioactive substances containing the sulfonamide subunit has grown steadily, highlighting their importance in the planning and synthesis of future drugs. Their synthesis is considered simple, providing a diversity of derivatives from a wide variety of amines and sulfonyl chlorides, making them a crucial element in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Sulfonamides in Photodynamic Therapy

Sulfonamides have shown potential in enhancing protoporphyrin IX accumulation for photodynamic therapy (PDT). Pretreatment methods aiming to optimize intralesional PpIX content, such as the use of keratolytics and penetration enhancers, improve the clinical outcome of ALA/MAL PDT. This approach has been instrumental in improving treatment results by facilitating better drug penetration and effectiveness, underscoring the versatility of sulfonamides in therapeutic applications beyond their traditional antimicrobial use (Gerritsen et al., 2008).

Environmental and Industrial Applications

Sulfonamides, including (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, find applications in environmental and industrial processes as well. For instance, sulfamic acid, related to sulfonamides, is highlighted for its use as an environmentally friendly alternative for acid cleaning and corrosion inhibition. This application is particularly relevant in industries requiring metal surface cleaning, showcasing the broader utility of sulfonamide compounds beyond pharmaceuticals, contributing to safer and less toxic industrial practices (Verma & Quraishi, 2022).

Sulfonamides in Advanced Water Treatment

The abiotic transformation and ecotoxicity change of sulfonamide antibiotics in environmental and water treatment processes have been a significant area of research. Advanced oxidation processes (AOPs) using biochar or metal-based oxidants have been proposed as effective methods for the elimination of sulfonamides toxicity. This reflects the growing concern about the ecological risks related to sulfonamides and the need for innovative water treatment technologies to control their impact (Li et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTIRAPEJOPAQL-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1CCC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

CAS RN

1807921-11-4
Record name (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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